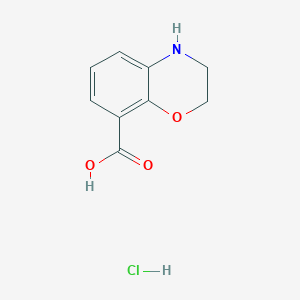

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride” is a chemical compound that is used in various scientific research areas due to its versatile properties. It is also known as 8-Carboxy-3,4-dihydro-3-oxo-2H-1,4-benzoxazine, 8-Carboxy-3,4-dihydro-3-oxo-2H-benzo [b] [1,4]oxazine .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature . One efficient method involves the Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves the condensation of salicylamide with various aldehydes and ketones .

Molecular Structure Analysis

The molecular formula of “3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride” is C9H7NO4 . The InChI code is 1S/C9H7NO4/c11-7-4-14-8-5 (9 (12)13)2-1-3-6 (8)10-7/h1-3H,4H2, (H,10,11) (H,12,13) .

Applications De Recherche Scientifique

Allelochemical Potential in Agriculture

Compounds similar to 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride, particularly those with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, have been widely studied in phytochemistry. These compounds, including DIBOA and DIMBOA isolated from the Poaceae family, exhibit significant biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal activities. The synthesis methods and the agronomic utility of these compounds, including their degradation and phytotoxicity in various systems, have been extensively researched. For instance, methodologies for obtaining certain lactams and malonamic acids, as well as aminophenoxazines, have been developed and refined for high yield and scalability, highlighting their potential utility in agriculture and related fields (Macias et al., 2006).

Pharmaceutical Applications

Benzoxazine derivatives, including those structurally similar to 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride, have been identified as potent antagonists in medical applications. For instance, certain benzoxazine derivatives have been recognized for their high potency as dual CysLT1 and CysLT2 antagonists, crucial for therapeutic interventions in specific medical conditions (Itadani et al., 2014).

Material Science Applications

In the realm of material science, benzoxazine derivatives have been synthesized for high-performance thermosetting systems. These systems, based on multifunctional benzoxazines, demonstrate enhanced thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine. Such advancements underline the material's applicability in crafting robust and durable materials for various industrial applications (Gilbert et al., 2018).

Energy and Environmental Applications

In energy-related fields, innovative benzoxazine monomers, such as those incorporating sulfonic acid, have been synthesized for applications like proton exchange membranes in direct methanol fuel cells. These membranes exhibit high proton conductivity and low methanol permeability, essential for the efficient operation of fuel cells. Additionally, they show commendable mechanical, hydrolytic, and oxidative stability, marking their significance in sustainable energy technologies (Yao et al., 2014).

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7;/h1-3,10H,4-5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRHEPFGYKFEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)

![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2629635.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)

![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)